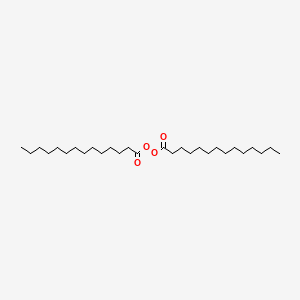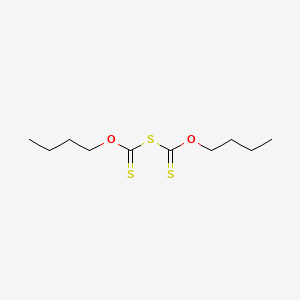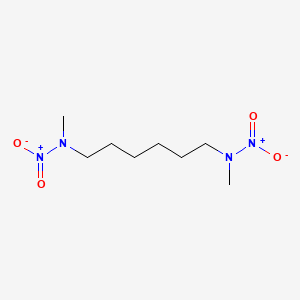
1,6-Hexanediamine, N,N'-dimethyl-N,N'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- is a chemical compound with the molecular formula C8H20N2 It is a derivative of hexanediamine, where the amino groups are substituted with dimethyl and dinitro groups
Preparation Methods
The synthesis of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- typically involves the nitration of 1,6-Hexanediamine, N,N’-dimethyl-. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the selective nitration of the amino groups.
Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of nitro derivatives and other oxidized products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as sodium borohydride. The reduction process converts the nitro groups to amino groups, yielding 1,6-Hexanediamine, N,N’-dimethyl-.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications. Its ability to undergo specific chemical reactions makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient. Its chemical properties may allow for the development of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- involves its interaction with molecular targets through its nitro and amino groups. The nitro groups can participate in redox reactions, while the amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- can be compared with other similar compounds such as:
1,6-Hexanediamine, N,N’-dimethyl-: This compound lacks the nitro groups and has different reactivity and applications.
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diacetyl-: This compound has acetyl groups instead of nitro groups, leading to different chemical properties and uses.
1,6-Hexanediamine, N,N’-dimethyl-N,N’-dibromo-:
The uniqueness of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- lies in its combination of dimethyl and dinitro substitutions, which confer specific chemical properties and reactivity patterns.
Properties
CAS No. |
35823-05-3 |
|---|---|
Molecular Formula |
C8H18N4O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-methyl-N-[6-[methyl(nitro)amino]hexyl]nitramide |
InChI |
InChI=1S/C8H18N4O4/c1-9(11(13)14)7-5-3-4-6-8-10(2)12(15)16/h3-8H2,1-2H3 |
InChI Key |
KMVBHOHHJPWVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCN(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
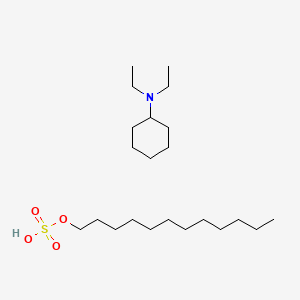
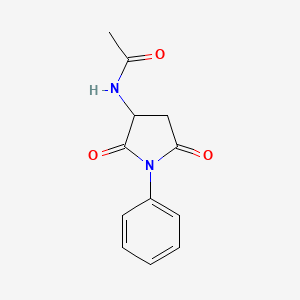
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
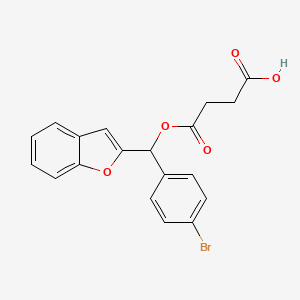
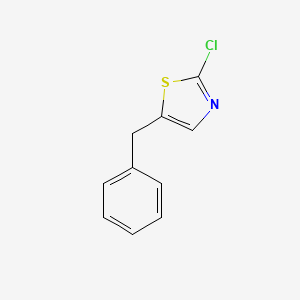
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)
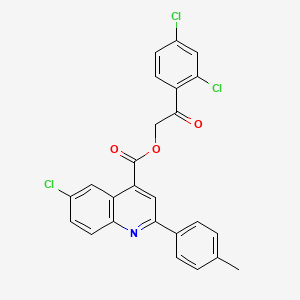
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)
